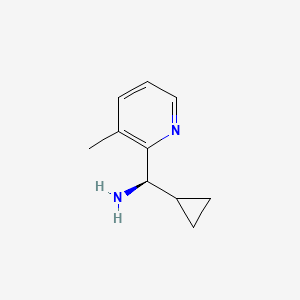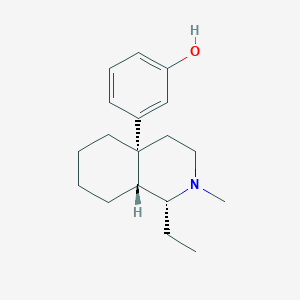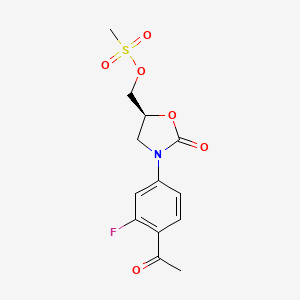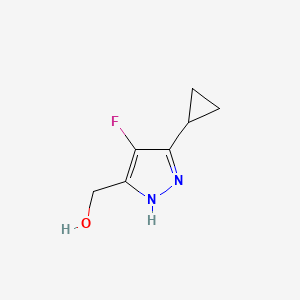![molecular formula C13H20N4OS B13055408 (R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)
(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both amino and hydroxyl functional groups in its structure suggests that it may have interesting chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL typically involves multi-step organic reactions. A common approach might include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines.
Attachment of the Hexanol Side Chain: This step may involve nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino or hydroxyl sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, ®-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential interactions with biological macromolecules could be explored for therapeutic applications.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents. The presence of both amino and hydroxyl groups suggests that it could interact with various biological targets.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
作用機序
The mechanism of action of ®-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL would depend on its specific interactions with molecular targets. Typically, such compounds may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Thienopyrimidine Derivatives: These compounds share the core structure and may have similar biological activities.
Amino Alcohols: Compounds with both amino and hydroxyl groups, which can exhibit diverse chemical reactivity.
Uniqueness
The uniqueness of ®-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL lies in its specific substitution pattern and stereochemistry, which can influence its biological activity and chemical properties.
特性
分子式 |
C13H20N4OS |
|---|---|
分子量 |
280.39 g/mol |
IUPAC名 |
(2R)-2-[(2-amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C13H20N4OS/c1-3-4-5-9(6-18)15-12-11-10(8(2)7-19-11)16-13(14)17-12/h7,9,18H,3-6H2,1-2H3,(H3,14,15,16,17)/t9-/m1/s1 |
InChIキー |
JTAQKRBSCGYBPQ-SECBINFHSA-N |
異性体SMILES |
CCCC[C@H](CO)NC1=NC(=NC2=C1SC=C2C)N |
正規SMILES |
CCCCC(CO)NC1=NC(=NC2=C1SC=C2C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055343.png)
![(5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13055344.png)
![4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B13055350.png)

![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)



![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)





